(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol
CAS No.: 2167066-70-6
Cat. No.: VC2790483
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.
![(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol - 2167066-70-6](/images/structure/VC2790483.png)
Specification
CAS No. | 2167066-70-6 |
---|---|
Molecular Formula | C11H20O2 |
Molecular Weight | 184.27 g/mol |
IUPAC Name | [4-(methoxymethyl)-1-bicyclo[2.2.2]octanyl]methanol |
Standard InChI | InChI=1S/C11H20O2/c1-13-9-11-5-2-10(8-12,3-6-11)4-7-11/h12H,2-9H2,1H3 |
Standard InChI Key | SVXNEVZXSDMHMI-UHFFFAOYSA-N |
SMILES | COCC12CCC(CC1)(CC2)CO |
Canonical SMILES | COCC12CCC(CC1)(CC2)CO |
Introduction
Chemical Structure and Basic Properties
Structural Identification
(4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol features a bicyclo[2.2.2]octane core with a hydroxymethyl (-CH₂OH) group at position 1 and a methoxymethyl (-CH₂OCH₃) group at position 4. This structural arrangement creates a molecule with interesting spatial characteristics and potential functional properties. The compound belongs to the broader class of substituted bicyclic alcohols, which have applications in various fields including organic synthesis, medicinal chemistry, and materials science. The presence of both hydroxyl and ether functional groups provides multiple sites for potential chemical transformations and interactions with biological systems.
Physicochemical Properties
Based on analysis of related bicyclo[2.2.2]octane derivatives, the estimated properties of (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol are summarized in the following table:
Structural Features and Relationships
The Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane system forms the core structure of the target compound. This scaffold consists of three ethylene bridges connecting two tertiary carbon atoms, creating a rigid cage-like structure. The symmetrical nature of the bicyclo[2.2.2]octane core influences the compound's physical properties and reactivity patterns. Similar bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-methanol, demonstrate characteristic properties including thermal stability and defined spatial arrangements of substituents . The rigid framework of this bicyclic system restricts conformational flexibility, creating a well-defined three-dimensional structure with predictable spatial relationships between the functional groups.
Comparative Structural Analysis
When compared to similar compounds from available data, several structural relationships become apparent:
The bicyclo[2.2.2]octane system's rigidity creates a predictable spatial arrangement of substituents, which can be advantageous for applications requiring precise molecular geometries. The 1,4-disubstitution pattern places the functional groups at opposite ends of the molecule, potentially reducing steric hindrance between them and allowing for independent reactivity.
Synthesis Approaches
Functional Group Modification Approach
Chemical Reactivity and Applications
Functional Group Reactivity
The two main functional groups in (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol would be expected to exhibit distinct reactivity patterns:
Functional Group | Expected Reactivity | Potential Transformations |
---|---|---|
Hydroxymethyl (-CH₂OH) | Typical alcohol reactivity | Oxidation, esterification, etherification, elimination |
Methoxymethyl (-CH₂OCH₃) | Ether chemistry | Cleavage under acidic conditions, limited oxidation susceptibility |
The hydroxymethyl group presents a primary alcohol that can undergo typical alcohol reactions including oxidation to an aldehyde or carboxylic acid, as well as conversion to better leaving groups for subsequent transformations. The methoxymethyl group, being an ether, would be relatively inert to many conditions but could be cleaved under strong acidic conditions.
Spectroscopic Characterization
NMR Spectroscopy
In ¹H NMR, characteristic signals would likely include:
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A singlet around 3.3-3.4 ppm for the methoxy group protons
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Multiplets around 3.4-3.7 ppm for the -CH₂OH and -CH₂OCH₃ protons
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A complex pattern between 1.5-2.2 ppm for the bicyclic framework protons
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A potentially exchangeable signal around 1.5-2.0 ppm for the hydroxyl proton
For comparison, the ¹H NMR of methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate shows "δ ppm 3.65 (s, 3H), 2.35-2.19 (m, 6H), 2.04-1.90 (m, 6H)" , which illustrates the typical pattern for the bicyclic framework protons.
Structural Confirmation Methods
Complete structural characterization would typically require:
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Multi-nuclear NMR studies (¹H, ¹³C, DEPT, COSY, HSQC)
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Infrared spectroscopy to confirm hydroxyl and ether functionalities
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Mass spectrometry for molecular weight confirmation
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X-ray crystallography for absolute structural confirmation if crystalline
Related Compounds and Analogues
Structural Analogues
Several structurally related compounds appear in the search results that provide context for understanding (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol:
Structure-Property Relationships
The search results reveal several important structure-property relationships in bicyclo[2.2.2]octane derivatives that may apply to (4-Methoxymethyl-bicyclo[2.2.2]oct-1-yl)-methanol:
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The bicyclic scaffold provides conformational rigidity that influences physical properties
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The 1,4-disubstitution pattern places functional groups at maximum distance within the molecular framework
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Substituent effects can significantly influence reactivity and physical properties
For example, the trifluoromethyl-substituted analogue has specific hazard characteristics including skin and eye irritation potential (H315-H319-H335) , which may indicate general reactivity patterns for substituted bicyclo[2.2.2]octanes.
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